3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one
Overview
Description
3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one is a compound that belongs to the class of benzo[d][1,2,3]triazin-4(3H)-ones. This compound is characterized by the presence of an aminoethyl group at the 3-position and a fluorine atom at the 7-position of the benzo[d][1,2,3]triazine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Mode of Action
The mode of action of 3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one involves a region-selective visible light-mediated denitrogenation alkene insertion to obtain 3-substituted indolizinones . This process is noteworthy as it switches from reported nickel catalysis to photocatalysis, realizing different reactivity where photocatalytic denitrogenation and subsequent nitrogen-mediated hydrogen atom transfer lead to the exclusive formation of 3-substituted indolizinones .
Biochemical Pathways
The compound is involved in a photocatalytic reaction compatible with activated terminal alkenes and cyclic α,β-unsaturated esters and ketones .
Result of Action
The result of the action of this compound is the formation of 3-substituted indolizinones . These are important structural motifs present in many bioactive molecules and natural products .
Action Environment
The action of this compound is influenced by environmental factors such as light, as the compound is involved in a region-selective visible light-mediated reaction . The reaction developed has broad functional group tolerance for N-substitution of 1,2,3-benzotriazin-4(3H)-one .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one typically involves the following steps:
Formation of the benzo[d][1,2,3]triazine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the fluorine atom: The fluorine atom can be introduced through fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the aminoethyl group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines: These compounds have shown significant biological activities, including antidiabetic, anticancer, and antioxidant effects.
Acylated (2′-aminoethyl)aminotriazines:
Uniqueness
3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one is unique due to the presence of both an aminoethyl group and a fluorine atom, which may confer distinct chemical and biological properties compared to other similar compounds. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(2-aminoethyl)-7-fluoro-1,2,3-benzotriazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4O/c10-6-1-2-7-8(5-6)12-13-14(4-3-11)9(7)15/h1-2,5H,3-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOGHKOWMNJOMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=NN(C2=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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